2-(5-Bromothiophen-2-yl)-2-oxoacetic acid
Overview
Description
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrO3S and its molecular weight is 235.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid serves as a pivotal intermediate in the synthesis of various thiophene-based derivatives. These derivatives are synthesized through Suzuki cross-coupling reactions, demonstrating a broad spectrum of biological activities. For instance, thiophene-based derivatives exhibit significant spasmolytic effects, with some compounds showing excellent spasmolytic activity, highlighted by their effective concentration values (Rasool et al., 2020). Additionally, the antibacterial and antifungal properties of these derivatives have been explored, showcasing their potential as antimicrobial agents. A study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones revealed their promising antibacterial and antifungal activities, underlining the drug-like nature of these compounds (Sharma et al., 2022).
Structural and Electronic Properties
The structural and electronic properties of thiophene-based derivatives are crucial for understanding their reactivity and stability. Density Functional Theory (DFT) calculations provide insights into the electronic structure, reactivity descriptors, and nonlinear optical (NLO) responses of these compounds. This computational approach aids in identifying the most reactive and stable molecules among the synthesized derivatives, facilitating the design of compounds with desired properties (Rizwan et al., 2021).
Antioxidant and Anticancer Activities
The antioxidant and anticancer potentials of thiophene-based compounds are significant areas of research. Certain derivatives have been synthesized and evaluated for their antioxidant activities, displaying considerable inhibitory capacities. These findings are supported by molecular docking analyses, which provide further insights into the interactions between these compounds and biological targets, potentially leading to the development of new therapeutic agents (Althagafi, 2022).
Material Science Applications
Beyond biological activities, thiophene-based derivatives have applications in material science, particularly in the field of conductive polymers. The chain-growth cationic polymerization of 2-halogenated thiophenes, facilitated by Bronsted acids, allows for the preparation of highly solution-processable and conductive poly(alkylthiothiophene)s. This polymerization technique offers a versatile method for producing conductive materials with potential applications in electronics and optoelectronics (Balasubramanian et al., 2014).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as boronic acids and their derivatives, are often used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
It’s known that suzuki-miyaura cross-coupling reactions, which this compound may participate in, play a significant role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a potential participant in suzuki-miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid. For instance, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMOPFHUYOWWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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